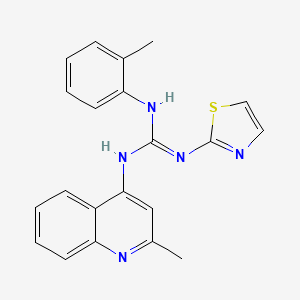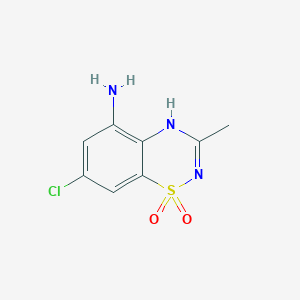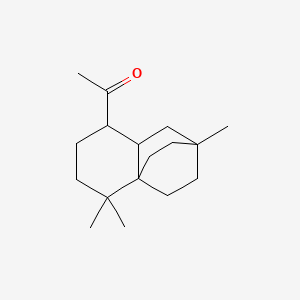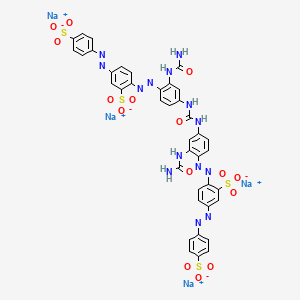
Benzenesulfonic acid, 2,2'-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple azo groups and sulfonic acid functionalities. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by a series of azo coupling reactions, where diazonium salts are reacted with aromatic amines to form azo compounds. The final product is obtained by introducing the carbonylbis(imino) group and additional sulfonic acid groups under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, reducing agents like sodium dithionite for azo bond reduction, and various diazonium salts for azo coupling reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, aromatic amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of dyes, pigments, and other industrial chemicals .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These groups can form strong ionic and hydrogen bonds with various substrates, leading to changes in their chemical and physical properties. The compound can also undergo redox reactions, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Similar in structure but lacks the carbonylbis(imino) group and additional azo groups.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex compounds.
Uniqueness
Benzenesulfonic acid, 2,2’-(carbonylbis(imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt is unique due to its multiple azo groups and sulfonic acid functionalities, which impart distinct color properties and reactivity. This makes it particularly valuable in the dye and pigment industries, where specific color characteristics are essential .
Propriétés
Numéro CAS |
72829-40-4 |
|---|---|
Formule moléculaire |
C39H28N14Na4O15S4 |
Poids moléculaire |
1153.0 g/mol |
Nom IUPAC |
tetrasodium;2-[[2-(carbamoylamino)-4-[[3-(carbamoylamino)-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C39H32N14O15S4.4Na/c40-37(54)44-33-17-23(5-13-29(33)50-52-31-15-7-25(19-35(31)71(63,64)65)48-46-21-1-9-27(10-2-21)69(57,58)59)42-39(56)43-24-6-14-30(34(18-24)45-38(41)55)51-53-32-16-8-26(20-36(32)72(66,67)68)49-47-22-3-11-28(12-4-22)70(60,61)62;;;;/h1-20H,(H3,40,44,54)(H3,41,45,55)(H2,42,43,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
Clé InChI |
XUWJQQLWBONKLM-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




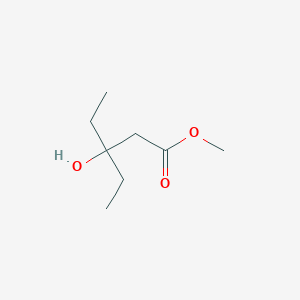
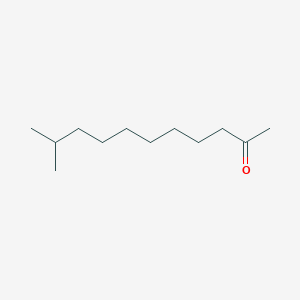

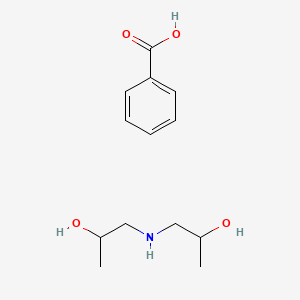
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
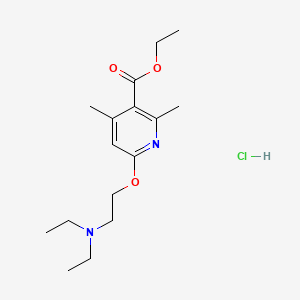
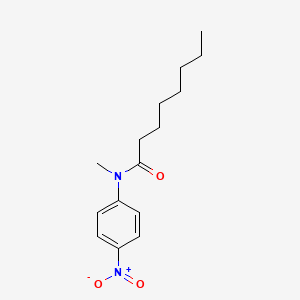
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
